molecular formula C16H25NO3S B13358786 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether

Cat. No.: B13358786
M. Wt: 311.4 g/mol
InChI Key: VMOAHFMIWNBYRJ-UHFFFAOYSA-N
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Description

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a complex organic compound that features a piperidine ring, a sulfonyl group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the formation of the ether linkage through nucleophilic substitution reactions, where a suitable alkylating agent reacts with the phenolic hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether
  • 2-(1-methyl-4-piperidinyl)acetaldehyde
  • 1-(1-Methyl-4-piperidinyl)piperazine

Uniqueness

4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C16H25NO3S/c1-12(2)14-5-6-15(20-4)16(11-14)21(18,19)17-9-7-13(3)8-10-17/h5-6,11-13H,7-10H2,1-4H3

InChI Key

VMOAHFMIWNBYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC

Origin of Product

United States

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